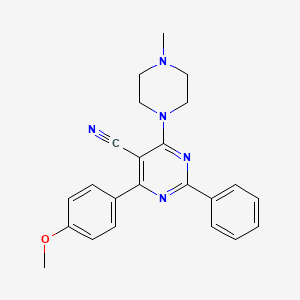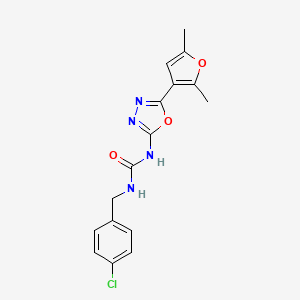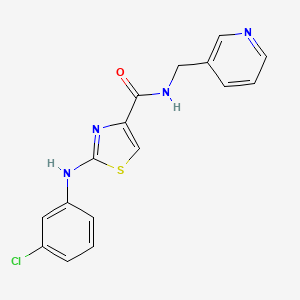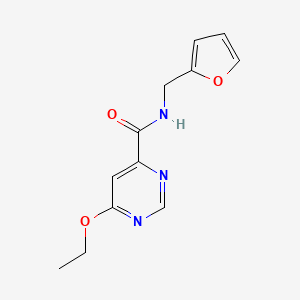![molecular formula C12H15NO3 B2503688 4-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 925068-68-4](/img/structure/B2503688.png)
4-[(2-Methylbutanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2-Methylbutanoyl)amino]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring (benzoic acid part) and an amino group substituted with a 2-methylbutanoyl moiety. This compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and characterization of similar benzoic acid derivatives.
Synthesis Analysis
The synthesis of benzoic acid derivatives typically involves the functionalization of the benzene ring or the modification of the carboxylic acid group. For example, the synthesis of azo-benzoic acids involves coupling reactions with aryl diazonium salts . Similarly, the synthesis of benzoyl amino acids and peptides involves coupling benzoic acid with amino acid methyl esters or dipeptides . Although the exact synthesis of "this compound" is not described, it likely involves the acylation of an amino-benzoic acid precursor with a 2-methylbutanoyl chloride or an equivalent acylating agent.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . These methods provide information about the electronic environment of the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms. For "this compound," one would expect to see signals corresponding to the aromatic protons, the carboxylic acid group, and the aliphatic protons of the 2-methylbutanoyl moiety in the NMR spectrum. The IR spectrum would likely show characteristic absorptions for the carboxylic acid and amide functionalities.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and tautomerism . The presence of the amino group and the 2-methylbutanoyl moiety in "this compound" suggests that it could participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The compound could also potentially engage in reactions with nucleophiles due to the electrophilic nature of the carbonyl carbon in the 2-methylbutanoyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The compound is expected to have a relatively high melting point due to the presence of the rigid benzene ring and the potential for intermolecular hydrogen bonding involving the amide group. Its solubility in organic solvents and water would depend on the polarity and hydrogen bonding capability of the molecule. The compound's acidity and basicity properties would be determined by the pKa values of the carboxylic acid and amino groups, respectively.
科学的研究の応用
Interactions with Proteins
4-[(2-Methylbutanoyl)amino]benzoic acid, as a derivative of carboxamide and amino acids, shows significant interactions with proteins like Bovine serum albumin (BSA). Studies using ultrasonic interferometry have demonstrated how these compounds bind to BSA, particularly under acidic conditions, revealing insights into the binding dynamics and association constants at various pH levels (Thakare, Tekade, Pisudde, & Pande, 2018).
Electrochemical Properties
Derivatives of this compound, such as N‑benzoyl derivatives of isoleucine, have been studied for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research is crucial for advancements in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Synthesis and Biological Activity
Research also includes the synthesis of new Schiff base compounds derived from 4-Amino benzoic acid and their biological activity. These compounds are tested for their effectiveness against various bacteria, highlighting their potential in antimicrobial applications (Radi, Husain, Zaki, Sultan, Hamed, & Khamis, 2019).
Alkylation Processes
Studies on the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-Position using derivatives of this compound have been conducted. These investigations provide valuable insights into the synthesis of enantiomerically pure amino acid derivatives, which are fundamental in pharmaceutical and chemical synthesis (Estermann & Seebach, 1988).
Antiretroviral Agents
Another application is in the development of antiretroviral agents that target the HIV-1 nucleocapsid protein. Research has shown the potential of certain derivatives in denaturing this protein, contributing to the field of HIV treatment (Fiore, Puls, & Walker, 1998).
Pharmacokinetics
The pharmacokinetics of similar compounds like benzoic acid derivatives in rats have been studied. This includes analysis after various administrations, contributing to a better understanding of drug metabolism and bioavailability (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).
特性
IUPAC Name |
4-(2-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZDXTRSJQNAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)
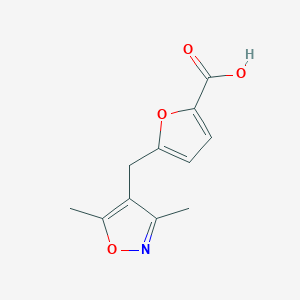


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
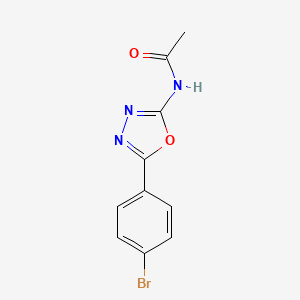
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
